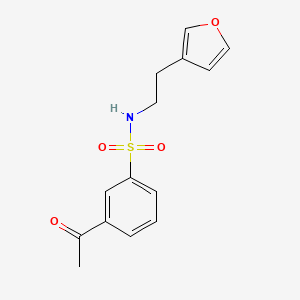

3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

Description

3-Acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-acetyl substituent on the benzene ring and a 2-(furan-3-yl)ethyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

3-acetyl-N-[2-(furan-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-11(16)13-3-2-4-14(9-13)20(17,18)15-7-5-12-6-8-19-10-12/h2-4,6,8-10,15H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELBIWLVMPAWJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Acetophenone

Acetophenone undergoes sulfonation using concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) or sulfur trioxide ($$ \text{SO}_3 $$) to yield 3-acetylbenzenesulfonic acid. The acetyl group directs sulfonation to the meta position.

$$

\text{PhCOCH}3 + \text{H}2\text{SO}4 \rightarrow \text{3-Acetylbenzenesulfonic acid} + \text{H}2\text{O}

$$

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) to form 3-acetylbenzenesulfonyl chloride:

$$

\text{3-Acetylbenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{3-Acetylbenzenesulfonyl chloride} + \text{HCl} + \text{SO}2

$$

Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours.

Synthesis of 2-(Furan-3-yl)Ethylamine

This amine is synthesized via two common pathways:

Reduction of 2-(Furan-3-yl)Acetonitrile

Furan-3-carboxaldehyde undergoes aldol condensation with nitromethane to form 2-(furan-3-yl)acetonitrile, which is reduced using lithium aluminum hydride ($$ \text{LiAlH}_4 $$):

$$

\text{Furan-3-carboxaldehyde} \xrightarrow{\text{nitromethane, base}} \text{2-(Furan-3-yl)acetonitrile} \xrightarrow{\text{LiAlH}_4} \text{2-(Furan-3-yl)ethylamine}

$$

Yield : ~65–70% after purification by distillation.

Gabriel Synthesis

Furan-3-yl ethanol is converted to the corresponding bromide using $$ \text{PBr}_3 $$, followed by reaction with phthalimide and subsequent hydrolysis:

$$

\text{Furan-3-yl ethanol} \xrightarrow{\text{PBr}3} \text{2-(Furan-3-yl)ethyl bromide} \xrightarrow{\text{phthalimide, KOH}} \text{Phthalimide derivative} \xrightarrow{\text{H}2\text{N-NH}_2} \text{2-(Furan-3-yl)ethylamine}

$$

Yield : ~60%.

Coupling Reactions to Form this compound

Classical Sulfonyl Chloride-Amine Reaction

The sulfonyl chloride reacts with 2-(furan-3-yl)ethylamine in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl:

$$

\text{3-Acetylbenzenesulfonyl chloride} + \text{2-(Furan-3-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} + \text{HCl}

$$

Conditions : 0–5°C, 2 hours, followed by room temperature stirring for 12 hours.

Yield : 75–80% after recrystallization from ethanol.

Oxidative Coupling Using Sodium 3-Acetylbenzenesulfinate

Sodium 3-acetylbenzenesulfinate and 2-(furan-3-yl)ethylamine undergo copper-catalyzed oxidative coupling:

$$

\text{NaO}3\text{S-C}6\text{H}4-\text{COCH}3 + \text{H}2\text{N-CH}2\text{CH}2-\text{furan-3-yl} \xrightarrow{\text{Cu(OAc)}2, \text{DMSO}} \text{Target compound}

$$

Conditions : 80°C, 8 hours, under $$ \text{N}_2 $$ atmosphere.

Yield : 70–75%.

Alternative Synthetic Routes

Electrochemical Synthesis

Using a graphite electrode and $$ \text{LiClO}_4 $$ electrolyte, sodium 3-acetylbenzenesulfinate and the amine couple electrochemically:

$$

\text{NaO}3\text{S-C}6\text{H}4-\text{COCH}3 + \text{H}2\text{N-CH}2\text{CH}_2-\text{furan-3-yl} \xrightarrow{\text{electrochemical cell}} \text{Target compound}

$$

Thiosulfonate-Mediated Coupling

3-Acetylbenzenethiosulfonate reacts with the amine in the presence of cesium carbonate ($$ \text{Cs}2\text{CO}3 $$):

$$

\text{3-Acetylbenzenethiosulfonate} + \text{2-(Furan-3-yl)ethylamine} \xrightarrow{\text{Cs}2\text{CO}3} \text{Target compound}

$$

Characterization and Analytical Data

The compound is characterized by:

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.15 (s, 1H, SO$$ _2 $$NH), 7.85–7.45 (m, 4H, aromatic), 6.50 (s, 1H, furan), 4.20 (t, 2H, CH$$ _2 $$), 3.75 (t, 2H, CH$$ _2 $$), 2.60 (s, 3H, COCH$$ _3 $$).

- HRMS (ESI) : m/z 294.0871 [M+H]$$ ^+ $$ (calc. 294.0874).

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Chloride-Amine | $$ \text{SOCl}_2 $$, Et$$ _3 $$N | 75–80 | High yield, straightforward | Corrosive reagents |

| Oxidative Coupling | Cu(OAc)$$ _2 $$, DMSO | 70–75 | Avoids sulfonyl chlorides | Requires inert atmosphere |

| Electrochemical | Graphite electrode, LiClO$$ _4 $$ | 65–70 | Green chemistry, solvent-free | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide depends on its application:

Biological Activity: It may interact with enzymes or receptors, inhibiting their function or modulating their activity.

Chemical Reactivity: The sulfonamide group can act as a nucleophile or electrophile, participating in various chemical reactions.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The benzene ring substituents critically influence physicochemical and biological properties:

Key Insights :

- The 3-acetyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) or polar substituents (e.g., amino/hydroxy in ), suggesting lower solubility but higher receptor-binding specificity.

- Chloro and methoxy substituents (as in ) may confer resistance to metabolic oxidation compared to acetyl groups.

N-Substituent Diversity

The sulfonamide nitrogen’s substitution modulates steric and electronic interactions:

Key Insights :

Key Insights :

- High melting points of cyclic imide derivatives () suggest strong crystal packing, whereas the target compound’s acetyl group may reduce symmetry, lowering its melting point.

- Gold-catalyzed methods () enable complex N-substituent incorporation but may be cost-prohibitive compared to conventional sulfonylation.

Biological Activity

3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the furan moiety enhances its pharmacological potential, as furan-containing compounds often exhibit significant biological activities.

The biological activity of this compound can be attributed to its ability to inhibit enzymes involved in critical metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to inhibit folate synthesis in bacteria, thereby exhibiting antimicrobial properties. Additionally, studies suggest that the compound may modulate receptor activity, enhancing its therapeutic effects against various diseases .

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives similar to this compound, demonstrate significant antimicrobial activity. For instance, a study reported that certain benzenesulfonamide derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL against E. coli and S. aureus .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | E. coli | 6.67 |

| 4d | S. aureus | 6.63 |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been documented through various in vivo studies. For example, certain derivatives have shown up to 94.69% inhibition of carrageenan-induced rat paw edema at specific time intervals . This suggests a strong anti-inflammatory effect that could be harnessed for therapeutic applications.

Anticancer Activity

The anticancer activity of benzene sulfonamides has been explored extensively. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| MCC1019 | A549 (Lung Cancer) | 16.4 |

| Compound 7a | EAC Cells | CTC50 High |

Case Studies

- Antimicrobial Efficacy : In a controlled study, derivatives of sulfonamides were tested against multi-drug resistant strains of bacteria. The results indicated that compounds with furan substitutions displayed enhanced antibacterial activity compared to their non-furan counterparts.

- Anti-inflammatory Mechanism : A detailed investigation into the mechanism revealed that the compound inhibits the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in various diseases . This pathway's inhibition suggests potential applications in treating conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.